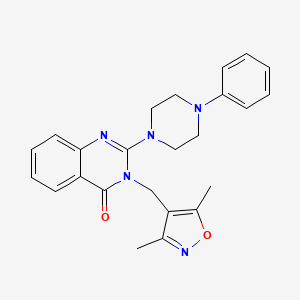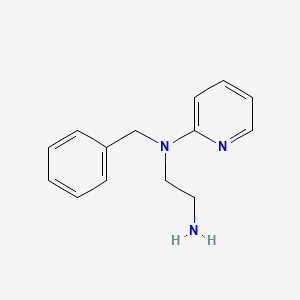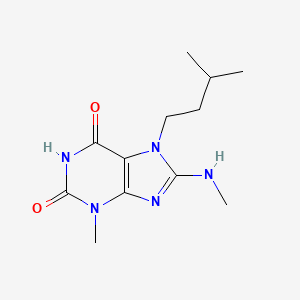![molecular formula C11H20Cl2N2O2 B2486429 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride CAS No. 2309457-75-6](/img/structure/B2486429.png)
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride” is a chemical compound with the CAS Number: 170229-68-2 . It has a molecular weight of 210.28 and its IUPAC name is 3-[2-(dimethylamino)ethoxy]-4-methoxyaniline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones were synthesized by a Claisen-Schmidt reaction of 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde with several acetophenone derivatives . Subsequently, cyclocondensation reactions of chalcones with hydrazine hydrate afforded the new racemic 3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes when the reaction was carried out in formic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2/c1-13(2)6-7-15-11-8-9(12)4-5-10(11)14-3/h4-5,8H,6-7,12H2,1-3H3 . This indicates that the compound has a complex structure with multiple functional groups including a dimethylamino group, an ethoxy group, and a methoxyaniline group.Scientific Research Applications
- Activity : These chalcone derivatives demonstrated better antifungal activity than the corresponding pyrazolines against eight fungal species. Notably, some structures exhibited fungicidal properties, particularly against dermatophytes .
- Application : 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline serves as a corrosion inhibitor in petroleum and natural gas extraction. Its use helps prevent corrosion in industrial equipment and pipelines .
- Evaluation : Water-soluble dimethylaminoethyl ethers of methoxsalen (including EN300-7353378) were evaluated for their effects on keratinocyte growth inhibition. The compound demonstrated significant activity in inhibiting keratinocyte growth .
Antifungal Agents
Corrosion Inhibitor
Clean Fuel and Fuel Additive
Inorganic Salt Extractant
Proliferative Skin Disorders
Formylation Agent
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-13(2)6-7-15-11-8-9(12)4-5-10(11)14-3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANNNXQJDVJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)
![4-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B2486360.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2486364.png)


